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Compound of Interest

Compound Name: Benzenesulfonamide, 4,4'-oxybis-

Cat. No.: B1619861 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry

applications of Benzenesulfonamide, 4,4'-oxybis-, a bis-sulfonamide compound with potential

therapeutic applications. This document includes summaries of its biological activities, detailed

experimental protocols for its evaluation, and visualizations of relevant signaling pathways.

Introduction
Benzenesulfonamide, 4,4'-oxybis-, also known as 4,4'-oxydibenzenesulfonamide, is a

chemical compound belonging to the sulfonamide class. The sulfonamide functional group is a

well-established pharmacophore in medicinal chemistry, with applications ranging from

antimicrobial to anticancer agents. The unique bis-sulfonamide structure of

Benzenesulfonamide, 4,4'-oxybis- presents opportunities for bivalent interactions with

biological targets, potentially leading to enhanced potency and selectivity. This document

explores its primary applications as a carbonic anhydrase inhibitor and a mitochondrial complex

I inhibitor.
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Property Value Reference

Molecular Formula C₁₂H₁₂N₂O₅S₂ --INVALID-LINK--

Molecular Weight 328.4 g/mol --INVALID-LINK--

IUPAC Name

4-(4-

sulfamoylphenoxy)benzenesulf

onamide

--INVALID-LINK--

CAS Number 7566-41-8 --INVALID-LINK--

Medicinal Chemistry Applications
Carbonic Anhydrase Inhibition
The benzenesulfonamide moiety is a classic zinc-binding group that effectively inhibits carbonic

anhydrases (CAs), a family of metalloenzymes involved in various physiological processes,

including pH regulation, CO₂ transport, and biosynthesis.[1] Certain CA isoforms, particularly

CA IX and CA XII, are overexpressed in various cancers and are associated with tumor

progression and metastasis, making them attractive targets for anticancer drug development.

[2][3]

While specific inhibitory data for Benzenesulfonamide, 4,4'-oxybis- against various CA

isoforms is not extensively reported in the literature, its structural similarity to other potent bis-

sulfonamide CA inhibitors suggests it may exhibit significant activity. The two sulfonamide

groups could potentially interact with the zinc ion in the active site of two adjacent CA

molecules, particularly in the dimeric CA IX isoform.
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Compound Target Isoform
Inhibition Constant
(Kᵢ)

Reference

Ureido-substituted

benzenesulfonamide

(U-NO₂)

hCA IX 1 nM [4]

Ureido-substituted

benzenesulfonamide

(U-CH₃)

hCA IX 7 nM [4]

SLC-0111 (ureido-

substituted

benzenesulfonamide)

hCA IX 45 nM [4]

Novel

Benzenesulfonamide

Derivative

hCA IX 25.04 nM [1]

Bis-ureido-substituted

benzenesulfonamide

(Compound 11)

hCA IX 6.73 nM [5]

Bis-ureido-substituted

benzenesulfonamide

(Compound 19)

hCA IX 8.91 nM [5]

Mitochondrial Complex I Inhibition
Recent studies have identified bis-sulfonamides as novel inhibitors of mitochondrial NADH-

quinone oxidoreductase (Complex I), a key enzyme in the electron transport chain.[6] Inhibition

of complex I disrupts cellular energy metabolism and can induce cell death, making it a

promising strategy for cancer therapy.[7]

A symmetric bis-sulfonamide, KPYC01112, has been identified as an inhibitor of mitochondrial

complex I.[6] Although this specific compound is not identical to Benzenesulfonamide, 4,4'-
oxybis-, it highlights the potential of this chemical class to target mitochondrial respiration.
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Compound Target IC₅₀ Reference

KPYC01112
Bovine mitochondrial

complex I
- [6]

Derivative of

KPYC01112

(Compound 32)

Bovine mitochondrial

complex I
0.017 µM [6]

Derivative of

KPYC01112

(Compound 35)

Bovine mitochondrial

complex I
0.014 µM [6]

Experimental Protocols
Synthesis of Benzenesulfonamide, 4,4'-oxybis-
A general method for the synthesis of benzenesulfonamides involves the reaction of a

corresponding sulfonyl chloride with ammonia or an amine.[1] A plausible synthetic route for

Benzenesulfonamide, 4,4'-oxybis- is outlined below.

Protocol: Synthesis of Benzenesulfonamide, 4,4'-oxybis-

Chlorosulfonation of Diphenyl Ether:

React diphenyl ether with an excess of chlorosulfonic acid at a controlled temperature

(e.g., 0-5 °C) to introduce sulfonyl chloride groups at the para positions of both benzene

rings, yielding 4,4'-oxybis(benzenesulfonyl chloride).

Amination:

Dissolve the resulting 4,4'-oxybis(benzenesulfonyl chloride) in a suitable organic solvent

(e.g., dichloromethane).

Add an excess of aqueous ammonia solution dropwise while stirring vigorously at a low

temperature (e.g., 0 °C).

Allow the reaction to warm to room temperature and stir overnight.
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Work-up and Purification:

Separate the organic layer and wash it with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced

pressure.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to obtain pure Benzenesulfonamide, 4,4'-oxybis-.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow
CO₂ Hydrase Assay)
This protocol is adapted from established methods for determining the inhibitory activity of

compounds against carbonic anhydrase isoforms.[2][5]

Protocol: Stopped-Flow CO₂ Hydrase Assay

Reagent Preparation:

Prepare a buffer solution (e.g., 10 mM HEPES-Tris, pH 7.5).

Prepare a solution of the purified human carbonic anhydrase isoform (e.g., hCA IX) in the

buffer.

Prepare a stock solution of Benzenesulfonamide, 4,4'-oxybis- in a suitable solvent (e.g.,

DMSO). Prepare serial dilutions of the compound.

Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled buffer.

Prepare a pH indicator solution (e.g., p-nitrophenol).

Assay Procedure:

Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C).

In one syringe of the stopped-flow instrument, mix the CA enzyme solution, the inhibitor

solution (or solvent control), and the pH indicator.
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In the second syringe, place the CO₂-saturated buffer.

Rapidly mix the contents of the two syringes.

Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂

catalyzed by CA causes a pH drop.

Data Analysis:

Calculate the initial rate of the enzymatic reaction from the slope of the absorbance

change.

Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the

logarithm of the inhibitor concentration.

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Mitochondrial Complex I Activity Assay
This protocol is based on methods used to measure the activity of mitochondrial complex I.[8]

Protocol: Mitochondrial Complex I Activity Assay

Mitochondria Isolation:

Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells) using

differential centrifugation.

Reagent Preparation:

Prepare an assay buffer (e.g., 25 mM potassium phosphate buffer, pH 7.2, with 5 mM

MgCl₂).

Prepare a solution of NADH, the substrate for complex I.

Prepare a solution of ubiquinone (e.g., Coenzyme Q₁), the electron acceptor.

Prepare a solution of a complex III inhibitor (e.g., antimycin A) to prevent electron flow

downstream of complex I.
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Prepare a stock solution of Benzenesulfonamide, 4,4'-oxybis- in DMSO and create

serial dilutions.

Assay Procedure:

Add the isolated mitochondria, assay buffer, ubiquinone, and antimycin A to a microplate

well.

Add the inhibitor solution (or solvent control) and incubate for a short period.

Initiate the reaction by adding NADH.

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the

oxidation of NADH.

Data Analysis:

Calculate the rate of NADH oxidation from the slope of the absorbance change.

Determine the IC₅₀ value by plotting the percentage of complex I inhibition against the

logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer

cell lines.[9][10][11][12][13]

Protocol: MTT Cell Viability Assay

Cell Culture:

Culture a relevant cancer cell line (e.g., a line known to overexpress CA IX or be sensitive

to mitochondrial inhibitors) in appropriate media and conditions.

Cell Seeding:

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere

overnight.
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Compound Treatment:

Prepare serial dilutions of Benzenesulfonamide, 4,4'-oxybis- in cell culture medium.

Replace the medium in the wells with the medium containing the different concentrations

of the compound. Include a vehicle control (e.g., DMSO).

Incubate the cells for a specified period (e.g., 48 or 72 hours).

MTT Addition and Incubation:

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each

well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan

crystals.

Formazan Solubilization and Absorbance Reading:

Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized

solubilization buffer) to dissolve the formazan crystals.

Measure the absorbance at a wavelength of approximately 570 nm using a microplate

reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of

cell growth, by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action
Carbonic Anhydrase IX (CA IX) Signaling
CA IX is a transmembrane protein that is highly expressed in many tumors in response to

hypoxia. Its extracellular catalytic domain contributes to the acidification of the tumor

microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[14]

[15] The intracellular domain of CA IX can participate in cell signaling. For instance,
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phosphorylation of its cytoplasmic tail can lead to the activation of the PI3K/Akt pathway,

impacting glucose metabolism.[14]
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Caption: CA IX signaling pathway and its inhibition.

Mitochondrial Complex I Inhibition Signaling
Inhibition of mitochondrial complex I disrupts the electron transport chain, leading to decreased

ATP production and an altered NAD⁺/NADH ratio.[16] This metabolic stress can activate AMPK

(AMP-activated protein kinase), a central regulator of cellular energy homeostasis.[7] Activated

AMPK can inhibit anabolic pathways like mTORC1 signaling, which is crucial for cell growth

and proliferation, and promote catabolic pathways to restore energy balance.[7]
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Caption: Mitochondrial complex I inhibition pathway.
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Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of

Benzenesulfonamide, 4,4'-oxybis- as a potential therapeutic agent.
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Caption: Preclinical evaluation workflow.
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Conclusion
Benzenesulfonamide, 4,4'-oxybis- represents a promising scaffold for the development of

novel therapeutic agents, particularly in the field of oncology. Its potential to dually target key

proteins involved in cancer progression, such as carbonic anhydrase IX and mitochondrial

complex I, warrants further investigation. The protocols and information provided in these

application notes serve as a guide for researchers to explore the full therapeutic potential of

this and related bis-sulfonamide compounds. Further studies are required to elucidate the

specific inhibitory profile and mechanism of action of Benzenesulfonamide, 4,4'-oxybis- to
advance its development as a clinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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